
3-(4-Fluorophenyl)prop-2-ynal
Overview
Description
3-(4-Fluorophenyl)prop-2-ynal is an organic compound with the molecular formula C₉H₅FO. It features a propynyl group attached to a phenyl ring, with a fluorine atom located at the para position of the phenyl ring. This specific arrangement of atoms gives it distinct characteristics that make it valuable in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)prop-2-ynal can be achieved through various synthetic routes. One common method involves the base-catalyzed Aldol condensation of aldehydes and ketones, followed by spontaneous dehydration of the β-hydroxy ketone intermediate to form a conjugated enone . Another method involves the reaction of 4-fluorobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)prop-2-ynal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield 4-fluorobenzoic acid, while reduction can produce 3-(4-Fluorophenyl)propan-1-ol .
Scientific Research Applications
Based on the search results, here's what is known about the applications of 3-(4-Fluorophenyl)prop-2-ynal:
This compound is a compound with a similar structure to 3-(4-Bromophenyl)prop-2-ynal, but with a fluorine atom instead of a bromine atom. 3-(4-Bromophenyl)prop-2-ynal has diverse applications in scientific research:
- Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
- Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
- Medicine: Research has explored its potential as a neuroprotective agent due to its ability to inhibit monoamine oxidase B (MAO-B) and acetylcholinesterase, enzymes linked to neurodegenerative diseases.
- Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
While the search results do not provide specific case studies or data tables for this compound, they do offer some related information:
Mechanism of Action
The mechanism by which 3-(4-Fluorophenyl)prop-2-ynal exerts its effects involves its interaction with molecular targets and pathways. The compound’s propargylic nature, combined with the presence of the fluorine atom, allows it to participate in various chemical transformations, including nucleophilic substitution, oxidation, and reduction . These reactions enable the compound to interact with biological molecules and pathways, potentially leading to its observed antimicrobial and antifungal activities .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Fluorophenyl)prop-2-ynal
- 3-(4-Fluorophenyl)prop-2-yn-1-ol
- 4-Fluorophenylacetylene
Uniqueness
3-(4-Fluorophenyl)prop-2-ynal is unique due to its specific structural features, including the propynyl group and the para-positioned fluorine atom on the phenyl ring.
Biological Activity
3-(4-Fluorophenyl)prop-2-ynal, a compound featuring a fluorinated phenyl group, has garnered interest in biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and implications for drug design.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula: C10H7F
- CAS Number: 74929-23-0
The presence of a fluorine atom in the para position of the phenyl ring enhances its lipophilicity and can influence its biological interactions.
Research indicates that this compound may act through multiple biological pathways. Its structural similarity to known pharmacophores suggests potential interactions with various molecular targets, including enzymes involved in neurotransmitter synthesis and cellular signaling pathways. Specifically, compounds with similar structures have shown to inhibit enzymes such as phenylethanolamine N-methyltransferase, which modulates catecholamine levels, potentially leading to neuroprotective effects.
Cytotoxic Effects
Recent studies have evaluated the cytotoxicity of this compound against several cancer cell lines. For instance, in experiments involving breast cancer cells (MDA-MB-231), compounds structurally related to this compound exhibited significant anti-proliferative effects. The following table summarizes the IC50 values of related compounds:
Compound | IC50 (µg/mL) | Cell Line |
---|---|---|
3a | 4.4 | Luc-4T1 |
5a | 27.1 | Luc-4T1 |
5-FU | 188.8 | Luc-4T1 |
3a | 24.5 | MDA-MB-231 |
5a | 29.5 | MDA-MB-231 |
5-FU | 122.2 | MDA-MB-231 |
These results indicate that modifications at specific positions of the phenyl group can enhance cytotoxic activity, suggesting a structure-activity relationship (SAR) that warrants further exploration .
Apoptosis Induction
Further investigations into the mechanism by which these compounds induce cytotoxicity revealed that they promote apoptosis in cancer cells. The Caspase-Glo assay demonstrated increased caspase activity in treated cells compared to controls, indicating that these compounds effectively trigger apoptotic pathways .
Case Studies
Several case studies highlight the potential applications of this compound in therapeutic contexts:
- Neuroprotective Applications : Due to its ability to modulate neurotransmitter levels, research is ongoing into its use for treating neurodegenerative diseases.
- Cancer Treatment : As evidenced by its cytotoxic effects on breast cancer cell lines, this compound may serve as a lead in developing new anticancer agents targeting specific malignancies.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further research is needed to elucidate these effects fully .
Properties
IUPAC Name |
3-(4-fluorophenyl)prop-2-ynal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNQSBZDQFFZME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60515302 | |
Record name | 3-(4-Fluorophenyl)prop-2-ynal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60515302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74929-23-0 | |
Record name | 3-(4-Fluorophenyl)prop-2-ynal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60515302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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